
Sligrl-NH2 (tfa)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sligrl-NH2 (tfa) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid in the sequence is added using coupling reagents like HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected using a cocktail of reagents, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of Sligrl-NH2 (tfa) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Análisis De Reacciones Químicas
Types of Reactions
Sligrl-NH2 (tfa) primarily undergoes reactions typical of peptides, including:
Hydrolysis: Breaking down into constituent amino acids.
Oxidation: Particularly at the methionine residue if present.
Amidation: Formation of amide bonds during synthesis.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Amidation: Coupling reagents like HBTU or DIC.
Major Products
The major products of these reactions are typically the individual amino acids or modified peptides, depending on the reaction conditions .
Aplicaciones Científicas De Investigación
Sligrl-NH2 (tfa) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigates the role of PAR-2 in various cellular processes, including inflammation and immune response.
Medicine: Explores potential therapeutic applications in conditions like pain, inflammation, and gastrointestinal disorders.
Industry: Utilized in the development of new drugs targeting PAR-2.
Mecanismo De Acción
Sligrl-NH2 (tfa) exerts its effects by binding to and activating protease-activated receptor-2 (PAR-2). This activation triggers intracellular signaling cascades involving G-protein coupled pathways. These pathways lead to various cellular responses, including the production of inflammatory mediators, modulation of pain perception, and regulation of immune responses .
Comparación Con Compuestos Similares
Similar Compounds
SLIGKV-NH2: Another PAR-2 agonist with a slightly different amino acid sequence.
TFLLR-NH2: A PAR-1 agonist with similar applications in research.
Uniqueness
Sligrl-NH2 (tfa) is unique due to its high specificity and potency as a PAR-2 agonist. This specificity makes it a valuable tool in studying the physiological and pathological roles of PAR-2, distinguishing it from other similar peptides .
Propiedades
Fórmula molecular |
C31H57F3N10O9 |
|---|---|
Peso molecular |
770.8 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-N-[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H56N10O7.C2HF3O2/c1-7-17(6)23(39-27(45)21(12-16(4)5)38-25(43)18(30)14-40)28(46)35-13-22(41)36-19(9-8-10-34-29(32)33)26(44)37-20(24(31)42)11-15(2)3;3-2(4,5)1(6)7/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,46)(H,36,41)(H,37,44)(H,38,43)(H,39,45)(H4,32,33,34);(H,6,7)/t17-,18-,19-,20-,21-,23-;/m0./s1 |
Clave InChI |
LVEFPJRPZFTZBQ-DBYSMBDASA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


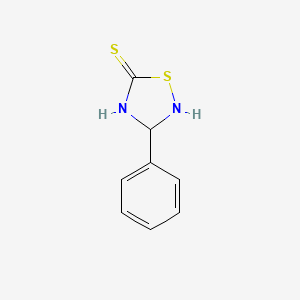
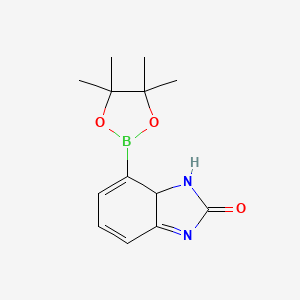
![N-[2-(4-methylpiperazin-1-yl)-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)piperidine-3-carboxamide](/img/structure/B12354536.png)
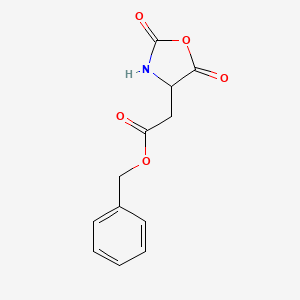
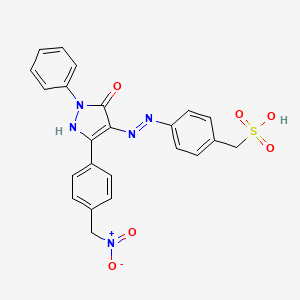
![[3-(3-Fluorophenyl)pyrazolidin-4-yl]methanamine](/img/structure/B12354557.png)
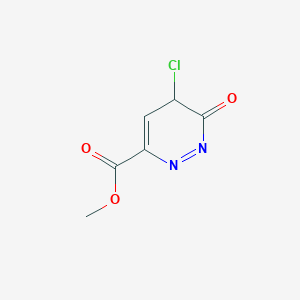
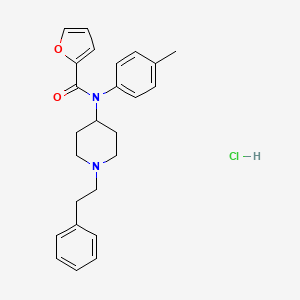
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12354574.png)
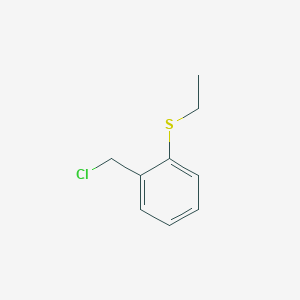
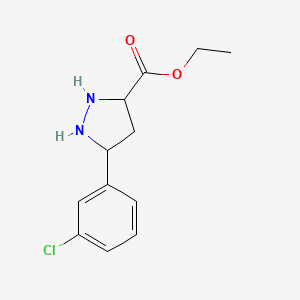
![1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-4-one](/img/structure/B12354582.png)
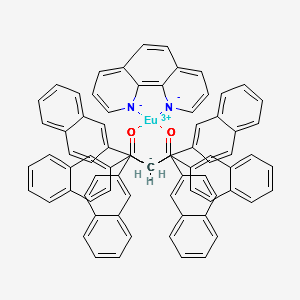
![5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12354589.png)
